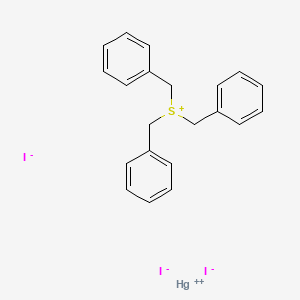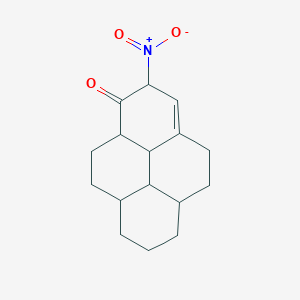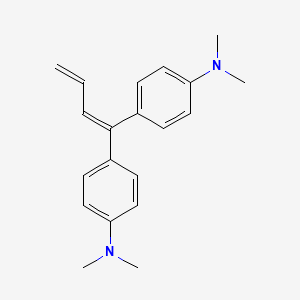
4,4'-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) is an organic compound that features a butadiene core with two N,N-dimethylaniline groups attached at the 1,1 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a butadiene derivative. One common method is the dehydrohalogenation of 1,4-dichloro-2-butyne using potassium hydroxide in an alcoholic medium at approximately 70°C . This reaction yields the desired butadiene compound with the N,N-dimethylaniline groups attached.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
4,4’-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield the corresponding saturated amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the N,N-dimethylaniline groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, saturated amine derivatives, and various substituted aromatic compounds.
科学的研究の応用
4,4’-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic amines with biological systems.
作用機序
The mechanism of action of 4,4’-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) involves its interaction with molecular targets through its aromatic amine groups. These groups can participate in various chemical reactions, such as electron transfer and hydrogen bonding, which can influence the compound’s behavior in different environments. The butadiene core provides a conjugated system that can interact with other conjugated systems, enhancing its electronic properties.
類似化合物との比較
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: This compound has a similar structure but features a diyne core instead of a diene core.
1,4-Diphenyl-1,3-butadiene: Similar in structure but lacks the N,N-dimethylaniline groups.
Phenol, 4,4’-(1,3-butadiene-1,4-diyl)bis-: Contains phenol groups instead of N,N-dimethylaniline groups.
Uniqueness
4,4’-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) is unique due to its combination of a butadiene core with N,N-dimethylaniline groups. This structure imparts specific electronic properties that are valuable in organic electronics and materials science.
特性
CAS番号 |
79232-47-6 |
|---|---|
分子式 |
C20H24N2 |
分子量 |
292.4 g/mol |
IUPAC名 |
4-[1-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H24N2/c1-6-7-20(16-8-12-18(13-9-16)21(2)3)17-10-14-19(15-11-17)22(4)5/h6-15H,1H2,2-5H3 |
InChIキー |
MGNUDGFFRVINHK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=CC=C)C2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


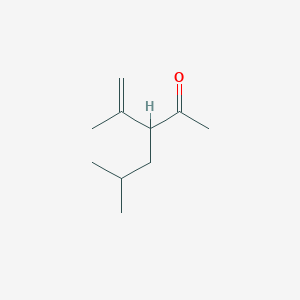

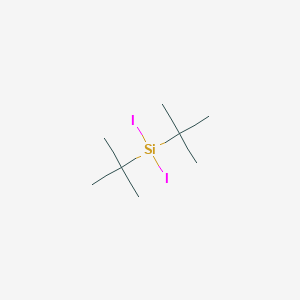
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
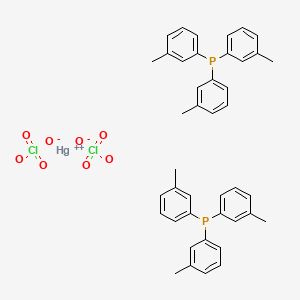
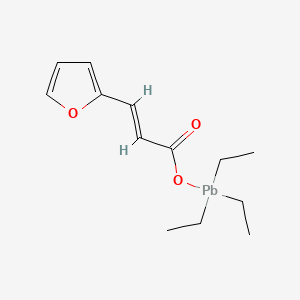
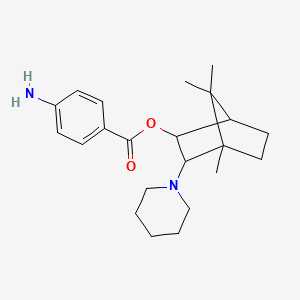
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)

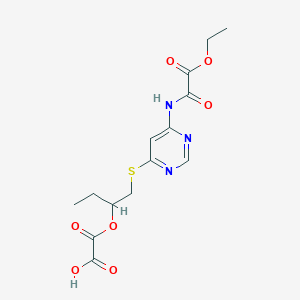
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
